molecular formula C52H100N2O20P2 B575452 [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-(phosphonooxymethyl)oxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate CAS No. 171092-39-0

[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-(phosphonooxymethyl)oxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate

Cat. No.: B575452
CAS No.: 171092-39-0
M. Wt: 1135.3 g/mol
InChI Key: GOWLTLODGKPXMN-MWJFIXGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

OM-174 is synthesized through a series of chemical reactions involving the acylation of a diglucosamine backbone. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

OM-174 undergoes several types of chemical reactions, including:

    Oxidation: OM-174 can be oxidized to form various oxidized derivatives. Common reagents for this reaction include hydrogen peroxide and other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: OM-174 can undergo substitution reactions where functional groups are replaced with other groups.

Scientific Research Applications

OM-174 has a wide range of scientific research applications:

Mechanism of Action

OM-174 exerts its effects by binding to Toll-like receptors 2 and 4 on the surface of immune cells. This binding triggers a cascade of signaling events that lead to the activation of the immune system. The compound stimulates the production of cytokines such as interleukin-6, tumor necrosis factor-alpha, and interferon-gamma, which play crucial roles in immune response and inflammation .

Comparison with Similar Compounds

OM-174 is unique in its dual action on Toll-like receptors 2 and 4, which distinguishes it from other lipid A analogues. Similar compounds include:

OM-174’s unique dual action on Toll-like receptors 2 and 4 makes it a valuable compound for research and therapeutic applications.

Properties

CAS No.

171092-39-0

Molecular Formula

C52H100N2O20P2

Molecular Weight

1135.3 g/mol

IUPAC Name

[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate

InChI

InChI=1S/C52H100N2O20P2/c1-4-7-10-13-16-19-22-25-28-31-38(56)34-42(57)53-45-48(61)47(60)41(72-52(45)74-76(66,67)68)37-69-51-46(49(62)50(40(36-55)71-51)73-75(63,64)65)54-43(58)35-39(32-29-26-23-20-17-14-11-8-5-2)70-44(59)33-30-27-24-21-18-15-12-9-6-3/h38-41,45-52,55-56,60-62H,4-37H2,1-3H3,(H,53,57)(H,54,58)(H2,63,64,65)(H2,66,67,68)/t38-,39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1

InChI Key

GOWLTLODGKPXMN-MWJFIXGVSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(OC(C(C1O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)COP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O

Synonyms

DEFOSLIMOD

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.